molecular formula C10H9NO5S B1423854 4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide CAS No. 88741-92-8

4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide

Cat. No.: B1423854
CAS No.: 88741-92-8
M. Wt: 255.25 g/mol
InChI Key: HTZOXRHYFAORSJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is known for its diverse pharmacological activities and has been studied extensively for its potential therapeutic applications .

Preparation Methods

The synthesis of 4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the chalcones produced can be cyclized with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as aldose reductase, which plays a role in diabetic complications . Additionally, it can modulate ion channels and receptors, leading to various pharmacological effects .

Properties

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-11-8(10(13)14)9(12)6-4-2-3-5-7(6)17(11,15)16/h2-5,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZOXRHYFAORSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715801
Record name 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88741-92-8
Record name 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088741928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,2-BENZOTHIAZINE-3-CARBOXYLIC ACID, 4-HYDROXY-2-METHYL-, 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW2JN74TJL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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CN1C(C(=O)OC2CCCCC2)=C(O)c2ccccc2S1(=O)=O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide
Reactant of Route 2
4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide
Reactant of Route 3
4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide
Reactant of Route 4
4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide
Reactant of Route 5
4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide
Reactant of Route 6
4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide

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